molecular formula C9H11ClN2O3 B8026108 2-Butoxy-5-chloro-3-nitropyridine CAS No. 1881321-25-0

2-Butoxy-5-chloro-3-nitropyridine

Cat. No.: B8026108
CAS No.: 1881321-25-0
M. Wt: 230.65 g/mol
InChI Key: LIUIDJOFUGOIEN-UHFFFAOYSA-N
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Description

2-Butoxy-5-chloro-3-nitropyridine is an organic compound with the molecular formula C9H11ClN2O3. It is a derivative of pyridine, a six-membered aromatic ring containing one nitrogen atom. This compound is characterized by the presence of a butoxy group at the second position, a chlorine atom at the fifth position, and a nitro group at the third position on the pyridine ring. It is used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butoxy-5-chloro-3-nitropyridine typically involves the nitration of 2-butoxy-5-chloropyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the reactants.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions: 2-Butoxy-5-chloro-3-nitropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The butoxy group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions:

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and mild heating.

    Reduction: Hydrogen gas with a palladium catalyst, or metal hydrides like sodium borohydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Substitution: Formation of 2-butoxy-5-substituted-3-nitropyridine derivatives.

    Reduction: Formation of 2-butoxy-5-chloro-3-aminopyridine.

    Oxidation: Formation of 2-butoxy-5-chloro-3-pyridinecarboxylic acid.

Scientific Research Applications

2-Butoxy-5-chloro-3-nitropyridine is utilized in various scientific research fields, including:

    Chemistry: As an intermediate in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and interaction with biological macromolecules.

    Medicine: Potential use in the development of pharmaceutical compounds due to its structural similarity to biologically active molecules.

    Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Butoxy-5-chloro-3-nitropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the butoxy and chloro groups can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    2-Butoxy-3-nitropyridine: Lacks the chlorine atom at the fifth position.

    5-Chloro-3-nitropyridine: Lacks the butoxy group at the second position.

    2-Butoxy-5-chloropyridine: Lacks the nitro group at the third position.

Uniqueness: 2-Butoxy-5-chloro-3-nitropyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the butoxy, chloro, and nitro groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various research and industrial contexts.

Properties

IUPAC Name

2-butoxy-5-chloro-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3/c1-2-3-4-15-9-8(12(13)14)5-7(10)6-11-9/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUIDJOFUGOIEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=N1)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501291952
Record name Pyridine, 2-butoxy-5-chloro-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1881321-25-0
Record name Pyridine, 2-butoxy-5-chloro-3-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1881321-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-butoxy-5-chloro-3-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501291952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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